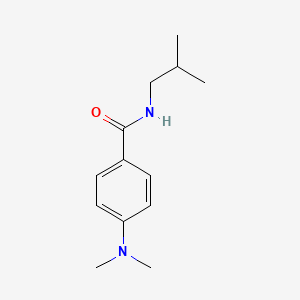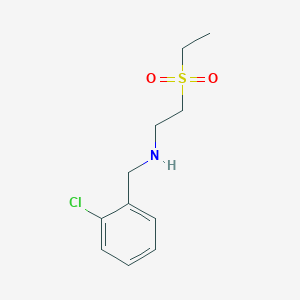
4-Fluoro-N-(tetrahydro-2h-pyran-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound with the molecular formula C12H14FNO2 and a molecular weight of 223.24 g/mol This compound features a benzamide core substituted with a fluoro group and a tetrahydro-2H-pyran-4-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The tetrahydro-2H-pyran-4-yl moiety contributes to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)methylbenzamide
- 2-Chloro-4-fluoro-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide
- 4-Fluoro-N-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinylbenzamide
Uniqueness: 4-Fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the tetrahydro-2H-pyran-4-yl moiety provides additional stability and solubility compared to similar compounds .
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
4-fluoro-N-(oxan-4-yl)benzamide |
InChI |
InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8H2,(H,14,15) |
InChI-Schlüssel |
CWEDFHCGAXYXOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethyl-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14903020.png)
![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)




![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)




